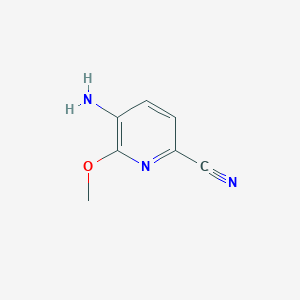![molecular formula C20H19FN4O2S2 B2362282 4-fluoro-2-methyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide CAS No. 895449-29-3](/img/structure/B2362282.png)
4-fluoro-2-methyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-fluoro-2-methyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide moiety, which is a common functional group in various pharmaceutical drugs . The molecule also contains a thiazolo[3,2-b][1,2,4]triazole ring, which is a type of heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple rings and functional groups. The presence of the benzenesulfonamide moiety and the thiazolo[3,2-b][1,2,4]triazole ring suggests that this compound may have interesting chemical properties .Scientific Research Applications
UV Protection and Antimicrobial Properties in Textiles
- Thiazole azodyes containing sulfonamide moieties, similar to the compound , have been used for UV protection and antimicrobial properties in cotton fabrics. These dyes enhance fabric durability and provide functional benefits such as UV protection and antibacterial properties (Mohamed, Abdel-Wahab, & Fahmy, 2020).
Inhibition of Kynurenine 3-Hydroxylase
- N-(4-phenylthiazol-2-yl)benzenesulfonamides, structurally related to the compound , have been synthesized and evaluated as inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is significant in various physiological processes (Röver et al., 1997).
Anti-inflammatory and Analgesic Applications
- Compounds like thiazolo[3,2-b]-1,2,4-triazole-5(6H) -ones substituted with flurbiprofen have shown potential as anti-inflammatory and analgesic agents. These compounds have been assessed for their efficacy in reducing inflammation and pain, with some demonstrating significant activity (Doğdaş et al., 2007).
Photodynamic Therapy for Cancer Treatment
- Certain thiazolo[3,2-b]-1,2,4-triazoles have been explored for their application in photodynamic therapy, a treatment method for cancer. These compounds have shown promising results in generating singlet oxygen, a crucial factor in this type of therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antioxidant Properties
- A series of thiazolo[3,2-b]-1,2,4-triazoles have been investigated for their antioxidant properties, particularly in the context of reducing ethanol-induced oxidative stress in the liver and brain of mice (Aktay, Tozkoparan, & Ertan, 2005).
Properties
IUPAC Name |
4-fluoro-2-methyl-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O2S2/c1-13-4-3-5-15(10-13)19-23-20-25(24-19)17(12-28-20)8-9-22-29(26,27)18-7-6-16(21)11-14(18)2/h3-7,10-12,22H,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPDJSNEEBRRED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=C(C=C(C=C4)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-chloro-2-methylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2362199.png)
methanone](/img/structure/B2362200.png)


![5-chloro-2-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2362203.png)
![N-[(2-methoxyphenyl)methyl]-3-[5-[(4-methylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2362205.png)

![3-(2-fluorophenyl)-N-phenyl[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B2362208.png)
![N-[1-(Oxan-4-YL)pyrazol-4-YL]-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2362209.png)


![3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoic acid](/img/structure/B2362214.png)


